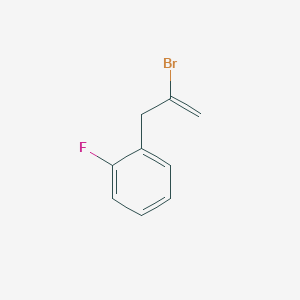

2-Bromo-3-(2-fluorophenyl)-1-propene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

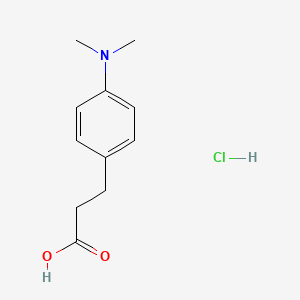

2-Bromo-3-(2-fluorophenyl)-1-propene, also known as 2-bromo-3-fluorophenylpropene, is a fluorinated organic compound with a wide range of applications in the chemical and pharmaceutical industries. It is an important intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes. In addition, it is used as a catalyst in organic synthesis and as a reagent in organic reactions. Its unique combination of properties makes it an attractive choice for a variety of applications.

Scientific Research Applications

Organic Synthesis

2-Bromo-3-(2-fluorophenyl)-1-propene: is a valuable intermediate in organic synthesis. It can be used to introduce a 2-fluorophenyl group into a molecule, which is beneficial for creating compounds with specific electronic and steric properties. This halogenated compound can undergo further functional group transformations, such as Suzuki coupling reactions, to synthesize complex biaryls .

Medicinal Chemistry

In medicinal chemistry, this compound’s structural motif is found in various pharmacologically active molecules. Its incorporation into drug-like structures could be crucial for the development of new therapeutic agents. The bromine atom offers a reactive site for further coupling reactions, which is a common strategy in drug discovery to optimize biological activity .

Material Science

The presence of both bromine and fluorine atoms makes 2-Bromo-3-(2-fluorophenyl)-1-propene a candidate for the development of advanced materials. For instance, it could be used in the synthesis of liquid crystals or polymers where the introduction of halogens can modulate physical properties like thermal stability and rigidity .

Environmental Science

Halogenated organic compounds are often studied for their environmental impact. 2-Bromo-3-(2-fluorophenyl)-1-propene could serve as a model compound for studying degradation pathways and the environmental fate of similar organobromine compounds. Understanding its breakdown could help in assessing potential risks and remediation strategies .

Analytical Chemistry

This compound can be used as a standard or reference material in analytical chemistry. Its unique mass spectral signature, due to the presence of bromine and fluorine, allows for its use in method development and calibration for techniques such as GC-MS (Gas Chromatography-Mass Spectrometry) .

Agricultural Research

While there is no direct indication of 2-Bromo-3-(2-fluorophenyl)-1-propene being used in agricultural research, compounds with similar structures could be investigated for their potential as pesticides or herbicides. The bromine atom could be utilized for its biocidal properties, and the compound’s overall structure could be modified to enhance its activity and selectivity .

Pharmaceutical Research

In pharmaceutical research, halogenated compounds like 2-Bromo-3-(2-fluorophenyl)-1-propene are often explored for their potential as intermediates in the synthesis of drug candidates. The structural features of this compound could be leveraged to create novel compounds with desired pharmacokinetic and pharmacodynamic profiles .

properties

IUPAC Name |

1-(2-bromoprop-2-enyl)-2-fluorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF/c1-7(10)6-8-4-2-3-5-9(8)11/h2-5H,1,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEPFDTJCIOLMCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC1=CC=CC=C1F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641164 |

Source

|

| Record name | 1-(2-Bromoprop-2-en-1-yl)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-(2-fluorophenyl)-1-propene | |

CAS RN |

731772-95-5 |

Source

|

| Record name | 1-(2-Bromo-2-propen-1-yl)-2-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=731772-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Bromoprop-2-en-1-yl)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1323530.png)

![tert-butyl (1R,5S)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B1323542.png)

![(S,S)-3-Boc-3,6-Diazabicyclo[3.2.0]heptane](/img/structure/B1323543.png)

![(S)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride](/img/structure/B1323544.png)